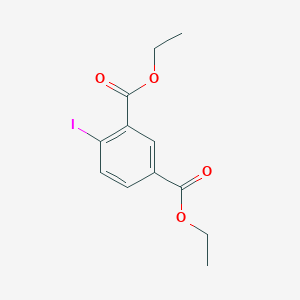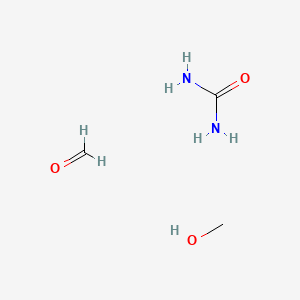
Formaldehyde;methanol;urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formaldehyde, methanol, and urea are three distinct compounds that, when combined, form a versatile and widely used resin known as urea-formaldehyde resin. Formaldehyde is a simple aldehyde with the formula CH₂O, methanol is the simplest alcohol with the formula CH₃OH, and urea is an organic compound with the formula CO(NH₂)₂. These compounds are integral in various industrial applications, particularly in the production of adhesives, resins, and fertilizers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Urea-formaldehyde resins are synthesized through a two-stage reaction involving urea and formaldehyde. The process typically begins with an alkaline methylolation stage, followed by an acid condensation stage. Methanol is often used as a stabilizer in the formaldehyde solution to prevent premature polymerization .
Alkaline Methylolation: Urea reacts with formaldehyde under alkaline conditions to form methylolureas.
Acid Condensation: The methylolureas undergo condensation under acidic conditions to form the urea-formaldehyde resin.
Industrial Production Methods
In industrial settings, the production of urea-formaldehyde resins involves the use of formaldehyde solutions with varying concentrations. Standard formaldehyde solutions (37% concentration) and concentrated formaldehyde solutions (45% concentration) are commonly used. Methanol is added to the standard formaldehyde solution as an inhibitor .
Análisis De Reacciones Químicas
Types of Reactions
Urea-formaldehyde resins undergo several types of chemical reactions, including:
Condensation Reactions: Formation of the resin through the reaction of urea and formaldehyde.
Oxidation and Reduction: Formaldehyde can be oxidized to formic acid or reduced to methanol.
Substitution Reactions: Formaldehyde reacts with ammonia to form formamidine.
Common Reagents and Conditions
Alkaline Conditions: Used in the initial methylolation stage.
Acidic Conditions: Used in the condensation stage.
Methanol: Used as a stabilizer in formaldehyde solutions.
Major Products
Urea-Formaldehyde Resin: The primary product formed from the reaction of urea and formaldehyde.
Methanol: A byproduct in some reactions involving formaldehyde.
Aplicaciones Científicas De Investigación
Urea-formaldehyde resins have a wide range of scientific research applications, including:
Chemistry: Used as adhesives in the production of particleboards and plywood.
Biology: Utilized in the preservation of biological specimens due to its disinfectant properties.
Medicine: Employed in the production of medical devices and as a disinfectant.
Industry: Used in the manufacture of textiles, paper, and foundry sand molds.
Mecanismo De Acción
The mechanism of action of urea-formaldehyde resins involves the formation of a highly crosslinked polymer network. The reaction between urea and formaldehyde produces methylolureas, which further condense to form the resin. This polymerization process results in a material with high tensile strength, rigidity, and resistance to moisture .
Comparación Con Compuestos Similares
Similar Compounds
Melamine-Formaldehyde Resin: Similar to urea-formaldehyde resin but uses melamine instead of urea.
Phenol-Formaldehyde Resin: Uses phenol instead of urea and is known for its high thermal stability and resistance to chemicals.
Uniqueness
Urea-formaldehyde resins are unique due to their low cost, fast curing time, and excellent adhesive properties. They are widely used in the wood products industry and have a significant role in the production of particleboards and plywood .
Propiedades
Número CAS |
94645-52-0 |
|---|---|
Fórmula molecular |
C3H10N2O3 |
Peso molecular |
122.12 g/mol |
Nombre IUPAC |
formaldehyde;methanol;urea |
InChI |
InChI=1S/CH4N2O.CH4O.CH2O/c2-1(3)4;2*1-2/h(H4,2,3,4);2H,1H3;1H2 |
Clave InChI |
JHFIZECAWVZING-UHFFFAOYSA-N |
SMILES canónico |
CO.C=O.C(=O)(N)N |
Números CAS relacionados |
37999-54-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


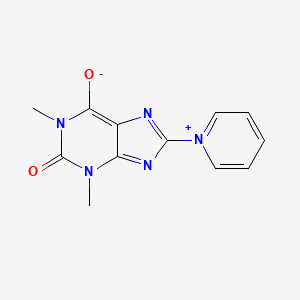
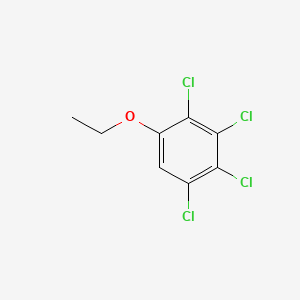

![[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate](/img/structure/B14167297.png)

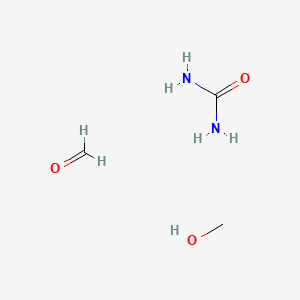
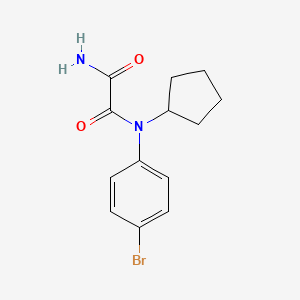
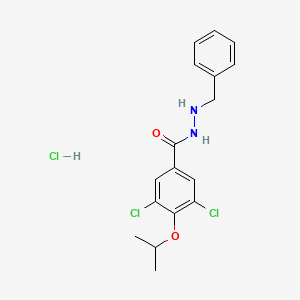
![(2Z)-1-(4-bromophenyl)-2-({[(4-methylphenyl)carbonyl]oxy}imino)propan-1-one](/img/structure/B14167318.png)
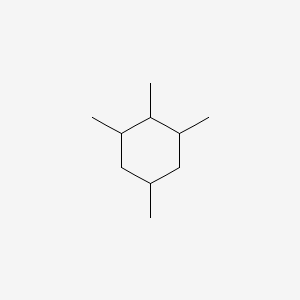
![N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine](/img/structure/B14167330.png)
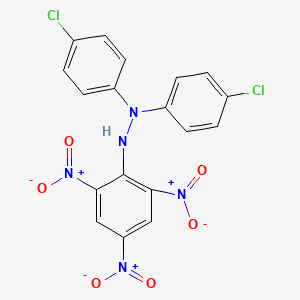
![4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol](/img/structure/B14167349.png)
